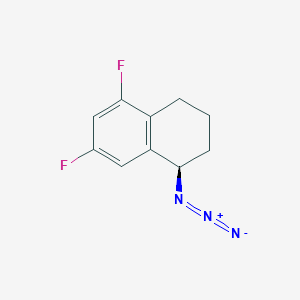

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene, also known as 1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene or 1-Azido-DFT, is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a molecular weight of 181.07 g/mol and a melting point of -30 °C. It is a highly reactive compound and can be used as a reagent for the synthesis of a variety of molecules. Its unique structure and reactivity make it an ideal reagent for organic synthesis, particularly in the field of medicinal chemistry.

科学的研究の応用

Synthesis of Retinoid X Receptor-selective Retinoids

Retinoid X receptors (RXRs) play a critical role in the regulation of various biological processes. The development of RXR agonists for the treatment of diseases like non-insulin-dependent diabetes mellitus (NIDDM) involves the synthesis of compounds with tetrahydronaphthalene cores. Highly convergent syntheses employing tetrahydronaphthalene derivatives, as seen in the preparation of potent RXR agonists, highlight the utility of such compounds in medicinal chemistry (Faul et al., 2001).

Asymmetric Epoxidation of Alkenes

The catalytic activity of complexes involving tetrahydronaphthalene derivatives demonstrates their importance in asymmetric synthesis. For instance, a dichlororuthenium(IV) complex containing a tetrahydronaphthalene moiety exhibits remarkable catalytic activity toward the enantioselective epoxidation of alkenes. This application underscores the relevance of tetrahydronaphthalene derivatives in developing catalysts for producing optically active compounds, essential in pharmaceuticals and fine chemicals (Zhang et al., 2001).

Preparation of Polyfluoroazepines

In the realm of heterocyclic chemistry, tetrahydronaphthalene derivatives serve as precursors for the synthesis of polyfluoroazepines. These compounds find applications in materials science and have potential utility in electronic and optical materials due to their unique electronic properties (Barlow et al., 1982).

Fuel Surrogate Components

Tetrahydronaphthalene, or tetralin, is utilized as a component in transportation fuel surrogates. Its combustion characteristics are studied to improve fuel formulations, enhancing efficiency and reducing emissions in internal combustion engines. The detailed study of tetralin's autoignition properties at varying temperatures and pressures contributes to the development of cleaner combustion technologies (Raza et al., 2020).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis methods employing tetrahydronaphthalene derivatives demonstrate their versatility in organic synthesis, particularly in preparing compounds with specific stereochemistry. Such methodologies are invaluable for synthesizing biologically active molecules, including receptor agonists and other pharmacologically relevant compounds (Orsini et al., 2002).

特性

IUPAC Name |

(1R)-1-azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)14-15-13/h4-5,10H,1-3H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZGZXWMHRVNOX-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)

![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)

![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/no-structure.png)